Ethyl (2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetate
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Overview
Description
Ethyl (2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetate is a complex organic compound that features a combination of aromatic, imidazole, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetate typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with imidazole to form the imidazolyl derivative. The final step involves the esterification of the hydroxyl group with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Ethyl (2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s imidazole moiety makes it a potential candidate for enzyme inhibition studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the aromatic and ester groups can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Ethyl (2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetate can be compared with other similar compounds, such as:
Miconazole: An antifungal agent with a similar imidazole moiety.
Clotrimazole: Another antifungal with a related structure.
Ketoconazole: A compound used to treat fungal infections, also containing an imidazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
87049-51-2 |
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Molecular Formula |
C16H18Cl2N2O3S |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
ethyl 2-[2-(2,4-dichlorophenyl)-2-hydroxy-3-imidazol-1-ylpropyl]sulfanylacetate |
InChI |
InChI=1S/C16H18Cl2N2O3S/c1-2-23-15(21)8-24-10-16(22,9-20-6-5-19-11-20)13-4-3-12(17)7-14(13)18/h3-7,11,22H,2,8-10H2,1H3 |
InChI Key |
IEFFAEGROMWRIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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